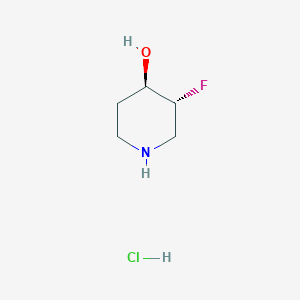

(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4R)-3-fluoropiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRYZBPWUNRGDD-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-84-9 | |

| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved small molecule drugs.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups to interact with biological targets. When combined with fluorine—an element with unique properties—the utility of the piperidine scaffold is significantly enhanced. The introduction of fluorine can modulate key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.

This guide focuses on a particularly valuable building block: (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride . The rel designation indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers, which share a trans relative stereochemistry between the fluorine atom at position 3 and the hydroxyl group at position 4. This specific stereochemical arrangement is crucial for pre-organizing the molecule into a defined conformation, a critical aspect of rational drug design.

Herein, we present a comprehensive overview of a robust synthetic strategy to access this key intermediate, detailing the underlying chemical principles, a field-proven experimental protocol, and a thorough guide to its structural characterization.

Part 1: A Strategic Approach to Synthesis

The synthesis of fluorinated piperidines can be challenging, often requiring careful control of stereochemistry.[2] Common strategies include the hydrogenation of readily available fluoropyridines or the stereoselective fluorination of piperidine precursors.[3] For the synthesis of (3R,4R)-rel-3-Fluoropiperidin-4-ol, a highly effective and logical pathway involves the diastereoselective reduction of an N-protected 3-fluoropiperidin-4-one intermediate. This approach offers excellent control over the desired trans stereochemistry.

The overall synthetic workflow is depicted below. It begins with the protection of the piperidine nitrogen, followed by a stereoselective reduction of the ketone and subsequent deprotection to yield the final hydrochloride salt.

Caption: Synthetic workflow for (3R,4R)-rel-3-Fluoropiperidin-4-ol HCl.

Pillar of Expertise: The Causality Behind Experimental Choices

-

Nitrogen Protection: The piperidine nitrogen is nucleophilic and basic, which can interfere with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group in this context. It is electronically neutral, sterically bulky (which can influence the stereochemical outcome of the reduction), and can be removed under acidic conditions that are orthogonal to many other functional groups.[4]

-

Diastereoselective Ketone Reduction: The key to achieving the desired trans stereochemistry lies in the reduction of the ketone at C4. The presence of the fluorine atom at the adjacent C3 position creates a stereochemically biased environment. Reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol is a reliable method. The hydride reagent preferentially attacks the carbonyl from the sterically less hindered face, which is generally the face opposite to the fluorine atom, leading predominantly to the trans alcohol. This outcome is a result of minimizing steric interactions in the transition state.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc group. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or diethyl ether, efficiently cleaves the carbamate.[5] This process generates the free amine, which is immediately protonated by the excess HCl to form the stable, crystalline hydrochloride salt, facilitating isolation and improving the compound's handling and shelf-life. The use of anhydrous conditions is critical to prevent the formation of unwanted byproducts.

Part 2: A Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. Each step includes checkpoints for validation through techniques like Thin Layer Chromatography (TLC).

Step 1: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (Intermediate B)

-

Reagents & Setup:

-

3-Fluoropiperidin-4-one hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

-

-

Procedure:

-

Suspend 3-fluoropiperidin-4-one hydrochloride in DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the base (TEA or NaHCO₃) and stir for 15 minutes.

-

Add (Boc)₂O portion-wise or as a solution in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Validation: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexane as eluent). The starting material is polar (stays at the baseline), while the Boc-protected product will have a higher Rf value.

-

Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify by flash column chromatography on silica gel to obtain the pure intermediate as a solid or oil.

-

Step 2: Synthesis of tert-butyl (3R,4R)-rel-3-fluoro-4-hydroxypiperidine-1-carboxylate (Intermediate C)

-

Reagents & Setup:

-

N-Boc-3-fluoropiperidin-4-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH) as solvent

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve the starting ketone in methanol and cool the solution to 0 °C.

-

Slowly add NaBH₄ in small portions, maintaining the temperature below 5 °C. Vigorous gas evolution (H₂) will be observed.

-

Stir the reaction at 0 °C for 1-2 hours after the addition is complete.

-

Validation: Monitor by TLC. The product alcohol will be more polar (lower Rf) than the starting ketone.

-

Work-up: Carefully quench the reaction by the slow addition of water, followed by acetone to consume excess NaBH₄.

-

Remove most of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the product, which is often a mixture of diastereomers with the trans isomer predominating.

-

Purification: The diastereomers can be separated by careful flash column chromatography if necessary, or the mixture can be carried forward to the final step.

-

Step 3: Synthesis of this compound (Final Product D)

-

Reagents & Setup:

-

N-Boc-protected alcohol (1.0 eq)

-

4M HCl in 1,4-Dioxane or Diethyl Ether (5-10 eq)

-

Methanol or Dichloromethane as a co-solvent.

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve the Boc-protected alcohol in a minimal amount of a co-solvent like methanol.

-

Add the solution of HCl in dioxane at room temperature.

-

Stir the mixture for 2-4 hours. Gas evolution (CO₂ and isobutylene) will be observed.[6]

-

Validation: Formation of a white precipitate is a strong indicator of successful salt formation. The reaction can also be monitored by TLC, where the product will be highly polar.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If a precipitate has formed, it can be collected by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white solid under vacuum to yield the final hydrochloride salt.

-

Part 3: Comprehensive Characterization

Confirming the structure, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic techniques provides a complete and unambiguous characterization.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

| Analysis Technique | Parameter | Expected Observation |

| Mass Spectrometry | ESI-MS (m/z) | [M+H]⁺ calculated for C₅H₁₀FNO: 120.0770; Found: ~120.1 |

| ¹H NMR | Chemical Shift (δ) | Peaks expected in the range of 1.5-4.5 ppm. Protons on C3 and C4 will show complex splitting due to H-H and H-F coupling. |

| Coupling Constants | A large trans-diaxial coupling constant (J) between H3 and H4 (~9-12 Hz) would be expected if the ring adopts a chair conformation with F and OH in equatorial positions. | |

| ¹³C NMR | Chemical Shift (δ) | C3 and C4 carbons will appear as doublets due to C-F coupling. C3 will show a large ¹JCF (~170-190 Hz) and C4 will show a smaller ²JCF (~15-25 Hz). |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance, typically between -180 to -220 ppm (referenced to CFCl₃), split by adjacent protons (a doublet of multiplets).[7] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Broad O-H stretch (~3300-3400 cm⁻¹), N-H⁺ stretch (~2400-2800 cm⁻¹, broad), C-F stretch (~1050-1150 cm⁻¹). |

Interpreting the NMR Data: A Window into Stereochemistry

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the relative stereochemistry of the final product.

-

¹H NMR: The key to confirming the trans stereochemistry is the coupling constant between the proton at C3 (H3) and the proton at C4 (H4). In a stable chair conformation, if the fluorine and hydroxyl groups are both equatorial, then H3 and H4 will be axial. The dihedral angle between two axial protons is ~180°, which results in a large coupling constant (³JHH), typically in the range of 9-12 Hz. Conversely, a cis relationship would result in an axial-equatorial or equatorial-axial relationship, leading to a much smaller coupling constant (2-5 Hz).

-

¹⁹F NMR: This technique is highly sensitive and provides a clean window for observing the fluorine environment.[8] The chemical shift is highly dependent on the local electronic environment. The signal will be split into a multiplet by the neighboring protons (H3, H2, H4). Analyzing this splitting pattern can further confirm the connectivity and stereochemistry.

-

2D NMR: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguously assigning all proton and carbon signals, confirming the final structure.[9][10]

Caption: Conformational analysis and its effect on NMR coupling constants.

Part 4: Safety and Handling

Appropriate safety measures are mandatory throughout the synthesis.

-

Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Di-tert-butyl dicarbonate is a lachrymator. HCl in dioxane is highly corrosive.

-

Product: this compound should be handled with care. While specific toxicity data is limited, related compounds are known to be skin and eye irritants.

Conclusion

The synthesis of this compound presented here is a robust and logical approach that provides excellent control over the critical trans stereochemistry. The strategy, centered on the diastereoselective reduction of a Boc-protected fluorinated piperidinone, is a prime example of how fundamental principles of stereoelectronics and steric control are applied in modern organic synthesis. The detailed protocol and characterization guide serve as a self-validating framework for researchers and drug development professionals to produce and confirm this valuable chemical building block, empowering the continued exploration of fluorinated scaffolds in the pursuit of novel therapeutics.

References

- CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry. [Link]

-

Smolinska, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

-

Gising, J., et al. (2017). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

-

Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link]

-

Zeller, W. E., et al. (2015). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry. [Link]

-

Scientific Update - Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). [Link]

-

MDPI - A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). [Link]

-

ChemRxiv - Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (2020). [Link]

-

Wikipedia - Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Malaysian Journal of Analytical Sciences - DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. (2016). [Link]

-

University of Ottawa - 19Fluorine NMR. [Link]

- Google Patents - CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

† 1H-NMR and 13C-NMR Spectra . [Link]

- Google Patents - EP2070899A1 - Deprotection of N-BOC compounds.

- Google Patents - CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

Almansa, C., et al. (2007). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. The Journal of Organic Chemistry. [Link]

-

Preprints.org - The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2021). [Link]

-

Reddit - Advice on N-boc deprotection in the presence of acid sensitive groups. (2021). [Link]

-

Defense Technical Information Center - Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). [Link]

-

Edinburgh Research Explorer - New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). [Link]

-

ResearchGate - Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2020). [Link]

-

Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

ResearchGate - Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2010). [Link]

-

Fluorine NMR . [Link]

-

ACS GCI Pharmaceutical Roundtable - Reagent Guides: Acids. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is the bedrock upon which successful drug development is built. The introduction of fluorine into molecular scaffolds is a widely adopted strategy to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride, a fluorinated piperidine derivative, represents a valuable building block in this endeavor. Its rigidified conformation, influenced by the stereochemistry of the fluorine and hydroxyl substituents, offers a unique three-dimensional presentation of functional groups for molecular recognition.

Molecular Structure and Stereochemistry

This compound is a racemic mixture of (3R,4R)-3-fluoropiperidin-4-ol hydrochloride and its enantiomer, (3S,4S)-3-fluoropiperidin-4-ol hydrochloride. The rel descriptor indicates the relative stereochemistry between the chiral centers at C3 and C4 is the same in both enantiomers. In this case, the fluorine and hydroxyl groups are in a trans configuration with respect to each other on the piperidine ring.

Molecular Details:

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClFNO | PubChem CID 68442624[1] |

| Molecular Weight | 155.60 g/mol | PubChem CID 68442624[1] |

| IUPAC Name | (3R,4R)-rel-3-fluoropiperidin-4-ol;hydrochloride | PubChem CID 68442624[1] |

| CAS Number | 2306245-02-1 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton, the proton environments, and the through-bond and through-space relationships between nuclei. The presence of fluorine adds an additional layer of complexity and informational richness due to ¹⁹F-¹H and ¹⁹F-¹³C spin-spin coupling.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit a series of multiplets corresponding to the protons on the piperidine ring. The hydrochloride salt form means the piperidine nitrogen will be protonated, which can influence the chemical shifts of adjacent protons and may lead to observable coupling with the N-H protons under certain conditions (e.g., in a non-protic solvent).

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (OH, NH₂⁺). D₂O is a common choice for hydrochloride salts as it readily dissolves the sample and allows for the exchange of the acidic OH and NH₂⁺ protons, simplifying the spectrum.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1D proton pulse sequence.

-

Spectral Width: Approximately 12 ppm, centered around 5 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data (in D₂O, 400 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-3 | 4.6 - 4.8 | ddd | J(H-F) ≈ 48, J(H-H) ≈ 9, J(H-H) ≈ 4 | The proton attached to the same carbon as the fluorine will be significantly deshielded and will show a large geminal coupling to fluorine. It will also couple to the vicinal protons on C2 and C4. |

| H-4 | 3.9 - 4.1 | m | - | The proton on the carbon bearing the hydroxyl group will be deshielded. Its multiplicity will be complex due to coupling with H-3 and the protons on C5. |

| H-2, H-6 | 3.2 - 3.6 | m | - | Protons adjacent to the protonated nitrogen are deshielded. The signals for the axial and equatorial protons at these positions will likely be distinct and may overlap. |

| H-5 | 1.8 - 2.2 | m | - | The protons at C5 are further from the electron-withdrawing groups and will appear more upfield. The axial and equatorial protons will have different chemical shifts and coupling patterns. |

| OH, NH₂⁺ | Variable | br s | - | These protons are exchangeable and will likely not be observed in D₂O. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets at a downfield chemical shift. |

Workflow for ¹H NMR Analysis:

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative fluorine and oxygen atoms will have a significant impact on the chemical shifts of the carbons they are attached to, and the C-F coupling will be observable over one, two, and sometimes three bonds.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: Approximately 100 ppm, centered around 50 ppm.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak.

Predicted ¹³C NMR Data (in D₂O, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

| C-3 | 88 - 92 | d | J(C-F) ≈ 170-180 | The carbon directly bonded to fluorine will be significantly downfield and will exhibit a large one-bond C-F coupling constant. |

| C-4 | 65 - 69 | d | J(C-F) ≈ 15-20 | The carbon bearing the hydroxyl group will be deshielded and will show a two-bond C-F coupling. |

| C-2 | 48 - 52 | d | J(C-F) ≈ 15-20 | This carbon is adjacent to the nitrogen and shows a two-bond C-F coupling. |

| C-6 | 43 - 47 | s | - | This carbon is adjacent to the nitrogen but is three bonds away from the fluorine, so the coupling may be small or unresolved. |

| C-5 | 28 - 32 | d | J(C-F) ≈ 5-10 | This carbon is three bonds away from the fluorine and is expected to show a small C-F coupling. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-F, C-O, and C-N bonds.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction and, if necessary, an ATR correction.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Broad, Strong | O-H stretch | The hydroxyl group will give a broad absorption in this region due to hydrogen bonding. |

| 3000 - 2800 | Medium | C-H stretch | Aliphatic C-H stretching vibrations. |

| 2800 - 2400 | Broad, Medium | N-H stretch (ammonium salt) | The N-H stretch of the protonated amine (R₃NH⁺) typically appears as a broad band in this region. |

| 1600 - 1500 | Medium | N-H bend | Bending vibration of the ammonium group. |

| 1150 - 1050 | Strong | C-F stretch | The C-F stretch is typically a strong absorption in this region of the fingerprint. |

| 1100 - 1000 | Strong | C-O stretch | The C-O stretch of the secondary alcohol. |

| 1200 - 1100 | Medium | C-N stretch | The C-N stretching vibration of the piperidine ring. |

Conceptual Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for structural elucidation using multiple spectroscopic techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate to observe the molecular ion.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and any significant fragment ions.

Predicted Mass Spectrum (ESI, Positive Mode):

-

Molecular Ion: The base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (C₅H₁₀FNO). The expected m/z would be 120.08. The hydrochloride salt will dissociate in solution, and the chloride ion will not typically be observed in positive mode ESI.

-

Key Fragments: Fragmentation of the molecular ion in the gas phase (e.g., in MS/MS experiments) can provide further structural information. Plausible fragmentation pathways for piperidine derivatives often involve the loss of small neutral molecules.[2]

-

Loss of H₂O: A fragment corresponding to the loss of water from the molecular ion ([M+H - H₂O]⁺) at m/z 102.07.

-

Loss of HF: A fragment corresponding to the loss of hydrogen fluoride ([M+H - HF]⁺) at m/z 100.08.

-

Ring Opening: Alpha-cleavage adjacent to the nitrogen can lead to ring opening and subsequent fragmentation, though this is more common in electron ionization (EI) mass spectrometry.

-

Conclusion: A Synergistic Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. While experimental data for this specific compound is not widely published, a detailed and scientifically sound understanding of its spectroscopic properties can be achieved through the application of fundamental principles and comparison with related structures. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecular connectivity and stereochemistry, with the C-F coupling serving as a powerful diagnostic tool. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This guide provides a robust framework for researchers to interpret their own experimental data for this and similar fluorinated piperidine building blocks, thereby supporting the advancement of drug discovery and development programs.

References

-

PubChem. Compound Summary for CID 68442624, 3-Fluoropiperidin-4-ol hydrochloride. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

Introduction

(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride is a substituted piperidine that holds significant interest for researchers in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The precise stereochemical arrangement of the fluorine and hydroxyl substituents on the piperidine ring is critical to its biological activity. This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis required for the unambiguous structural and stereochemical elucidation of this compound.

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification. We will delve into the causality behind experimental choices and demonstrate how a multi-nuclear NMR approach serves as a self-validating system for confirming the cis relative stereochemistry of the title compound.

Molecular Structure and Stereochemistry

The designation "(3R,4R)-rel" indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. Critically, in both enantiomers, the fluorine and hydroxyl groups are positioned on the same side of the piperidine ring, denoting a cis relative stereochemistry. The primary objective of the NMR analysis is to confirm this cis relationship.

The structure of the protonated form, as expected for the hydrochloride salt in solution, is depicted below. The piperidine ring is expected to adopt a chair conformation, which is crucial for interpreting the NMR data.

Caption: Numbered structure of (3R,4R)-rel-3-Fluoropiperidin-4-ol cation.

Experimental Protocols: A Self-Validating Workflow

A robust NMR analysis of this molecule necessitates a suite of experiments. The causality for this multi-faceted approach is to build a web of interconnected data points where each piece of information corroborates the others.

Sample Preparation

-

Analyte: this compound (5-10 mg).

-

Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) (0.6-0.7 mL).

-

Rationale: The hydrochloride salt form necessitates the use of polar, protic-friendly deuterated solvents. D₂O is an excellent choice as it will readily dissolve the salt. The labile protons (OH, NH₂) will exchange with deuterium, simplifying the ¹H spectrum by removing their signals and associated couplings. DMSO-d₆ is an alternative that will also dissolve the salt and will allow for the observation of the OH and NH₂ protons, which can be useful for full characterization, though their signals may be broad.

-

-

Internal Standard: A small amount of a suitable internal standard can be added for precise chemical shift referencing if required, although referencing to the residual solvent peak is common practice.

NMR Data Acquisition

The following sequence of experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for a thorough analysis.

-

¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for assigning protons and observing their multiplicities.

-

¹³C{¹H} NMR: A proton-decoupled carbon-13 experiment provides the chemical shifts of the unique carbon atoms in the molecule.

-

¹⁹F NMR: A one-dimensional fluorine-19 experiment is crucial for observing the fluorine environment and its couplings to neighboring protons.

-

2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing which protons are adjacent to one another in the spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon's attached protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall carbon skeleton and assignments.

Caption: Experimental workflow for comprehensive NMR analysis.

Predicted Spectral Analysis: Deciphering the Data

In the absence of an experimental spectrum, a detailed prediction based on established NMR principles and data from analogous structures provides a powerful framework for analysis. The piperidinium ring is expected to exist predominantly in a chair conformation. For the cis isomer, this means the fluorine and hydroxyl groups will be in either a di-axial or a di-equatorial arrangement. Steric considerations generally favor the di-equatorial conformation.

¹H NMR Spectroscopy

The proton spectrum will be complex due to the rigid chair conformation and the presence of fluorine, which introduces ¹H-¹⁹F couplings.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) | Rationale |

| H3 | ~4.5 - 4.8 | ddd | ²JHF ≈ 45-50 Hz, ³JHH(trans-diaxial) ≈ 8-12 Hz, ³JHH(cis-equatorial) ≈ 2-4 Hz | Deshielded by both the adjacent electronegative fluorine and the nitrogen. The large doublet splitting is characteristic of the geminal ¹H-¹⁹F coupling. |

| H4 | ~3.8 - 4.1 | m | ³JHH(trans-diaxial) ≈ 8-12 Hz, ³JHH(cis-equatorial) ≈ 2-4 Hz, ³JHF ≈ 15-25 Hz | Deshielded by the adjacent hydroxyl group and nitrogen. Will show couplings to H3, H5 protons, and a smaller three-bond coupling to fluorine. |

| H2, H6 (axial) | ~3.4 - 3.7 | m | Deshielded due to proximity to the protonated nitrogen. Expected to be in a trans-diaxial relationship with some neighboring protons, leading to large couplings. | |

| H2, H6 (equatorial) | ~3.0 - 3.3 | m | Also deshielded by the nitrogen, but typically at a slightly higher field than their axial counterparts. | |

| H5 (axial & equatorial) | ~1.8 - 2.2 | m | Least deshielded protons, further from the heteroatoms. |

Stereochemical Confirmation via ³JHH Coupling Constants: The key to confirming the cis stereochemistry lies in the coupling constants between H3 and H4. In the favored di-equatorial conformation, the H3 and H4 protons would be axial. The dihedral angle between them would be approximately 180°, leading to a large ³JHH coupling constant (trans-diaxial coupling), typically in the range of 8-12 Hz. This large coupling is a hallmark of this stereoisomer.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, with some exhibiting splitting due to coupling with fluorine.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F) | Key Coupling Constants (Hz) | Rationale |

| C3 | ~88 - 92 | d | ¹JCF ≈ 170-190 Hz | Directly attached to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling. |

| C4 | ~68 - 72 | d | ²JCF ≈ 18-25 Hz | Attached to the hydroxyl group, shifted downfield. Shows a characteristic two-bond C-F coupling. |

| C2 | ~50 - 54 | d | ²JCF ≈ 15-20 Hz | Adjacent to the protonated nitrogen. Also shows a two-bond C-F coupling. |

| C6 | ~48 - 52 | s | Adjacent to the protonated nitrogen. | |

| C5 | ~28 - 32 | d | ³JCF ≈ 5-10 Hz | The aliphatic carbon furthest from the heteroatoms, showing a smaller three-bond C-F coupling. |

The observation of these distinct C-F coupling constants provides strong, corroborating evidence for the structure.[1] The magnitudes of ¹JCF and ²JCF are particularly diagnostic.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) | Rationale |

| ¹⁹F | ~ -180 to -200 | ddd | ²JFH ≈ 45-50 Hz, ³JFH(trans) ≈ 20-30 Hz, ³JFH(cis) ≈ 5-15 Hz | The chemical shift is typical for a fluorine atom on a saturated carbon. The signal will be split into a complex multiplet due to couplings with H3, and the two H2 and two H4 protons. The magnitude of these couplings is dependent on the dihedral angles. |

Stereochemical Confirmation via ³JFH Coupling Constants: Similar to ¹H-¹H couplings, the ³JFH couplings are dependent on the dihedral angle (Karplus relationship).[2] By analyzing the magnitudes of the couplings between the fluorine and the protons on C2 and C4, the axial or equatorial position of the fluorine can be definitively established, thus confirming the cis stereochemistry.

Caption: Key NMR J-couplings for structural elucidation.

Conclusion

The structural and stereochemical confirmation of this compound is readily achievable through a systematic and multi-faceted NMR analysis. While one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provide initial insights, the true power of this technique lies in the detailed analysis of coupling constants and the use of two-dimensional correlation experiments like COSY, HSQC, and HMBC. The magnitudes of the vicinal ³JHH and ³JHF coupling constants, in particular, serve as a definitive diagnostic tool for establishing the cis relationship between the fluorine and hydroxyl groups. This in-depth NMR guide provides the necessary framework for researchers to confidently verify the structure of this and other similarly complex fluorinated molecules, ensuring the integrity of their chemical matter for subsequent applications in drug discovery and development.

References

-

PubChem. 3-Fluoropiperidin-4-ol hydrochloride. National Center for Biotechnology Information. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

Wikipedia. Karplus equation. [Link]

-

National Institutes of Health (NIH). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

National Institutes of Health (NIH). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Tsuda, M., Tsuda, M., Kawazoe, Y., Casy, A. F., & Hassan, M. M. A. (1974). Solvent-and Concentration-Dependent Shifts in Proton Magnetic Resonance of Quaternary Ammonium Salts. Chemical and Pharmaceutical Bulletin, 22(4), 809-817. [Link]

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystallography of (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the crystallographic workflow.

Disclaimer: As of the latest search, the specific crystal structure of this compound (CAS 1356339-27-9) has not been publicly deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in peer-reviewed literature. Therefore, this guide presents a robust, best-practice methodology for the structural determination of this compound, based on established protocols for similar small-molecule hydrochloride salts. The experimental data presented herein is hypothetical but representative of a successful crystallographic analysis.

The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] The strategic introduction of fluorine atoms into this motif can profoundly influence the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[2] These modifications are critical in drug design for optimizing potency, selectivity, and pharmacokinetic profiles. The precise three-dimensional arrangement of atoms, including the conformation of the piperidine ring and the orientation of the fluorine and hydroxyl substituents, is paramount for understanding its interaction with biological targets. X-ray crystallography remains the gold standard for unambiguously determining these structural features at atomic resolution.

From Synthesis to Single Crystals: A Methodical Approach

A successful crystallographic study begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of the title compound can be approached through various established routes for fluorinated piperidines.[3][4] A common strategy involves the fluorination of a suitable piperidine precursor, followed by deprotection and salt formation. The final product should be purified to the highest possible degree, as impurities can significantly impede crystallization.

Crystallization: The Art and Science of Ordered Solids

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a polar molecule like this compound, several crystallization techniques should be systematically explored.[5][6]

Recommended Crystallization Protocol:

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

-

Slow Evaporation: This is a straightforward and often effective method.[6]

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol/diethyl ether).

-

Transfer the solution to a clean, small vial.

-

Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion: This technique offers finer control over the rate of crystallization.[6]

-

Dissolve the compound in a solvent in which it is readily soluble (the "inner solution," e.g., methanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a solvent in which the compound is poorly soluble but which is miscible with the solvent of the inner solution (the "outer solution" or "anti-solvent," e.g., diethyl ether).

-

The anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting gradual crystal growth.

-

-

Thermal Control (Slow Cooling):

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, or below, to induce crystallization.

-

The quality of the resulting crystals should be assessed under a microscope. Ideal crystals will be well-formed, transparent, and free of visible defects.

The Crystallographic Workflow: From Diffraction to a Refined Structure

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure involves several key stages. The workflow described here is based on the use of standard crystallographic software.[3]

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms and protect it from radiation damage. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors. The resulting data file (typically with an .hkl extension) contains the Miller indices (h,k,l) and the intensity of each reflection.

The space group is then determined from the symmetry of the diffraction pattern. Structure solution is typically performed using direct methods or Patterson methods, as implemented in programs like SHELXT.[3] This initial step provides a preliminary model of the electron density and the positions of the heavier atoms.

Structure Refinement

The initial structural model is refined against the experimental data using a least-squares minimization procedure, commonly with software such as SHELXL, often through a graphical user interface like Olex2.[3] This iterative process involves:

-

Atom Assignment: Identifying and assigning the correct atom types (C, N, O, F, Cl) to the electron density peaks.

-

Anisotropic Refinement: Refining the displacement parameters of non-hydrogen atoms anisotropically to account for their thermal motion.

-

Hydrogen Atom Placement: Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

-

Model Validation: Continuously assessing the quality of the model through refinement statistics such as R-factors (R1, wR2) and the goodness-of-fit (GooF).

Analysis and Validation of the Crystal Structure

A thorough analysis of the refined crystal structure is crucial for its scientific interpretation and to ensure its quality and correctness.

Hypothetical Crystallographic Data

The following table presents hypothetical but realistic crystallographic data and refinement parameters for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₁₁ClFNO |

| Formula Weight | 155.60 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 10.2, 9.8 |

| α, β, γ (°) | 90, 105.5, 90 |

| Volume (ų) | 820.0 |

| Z | 4 |

| Density (calculated) | 1.260 Mg/m³ |

| Absorption Coefficient | 0.45 mm⁻¹ |

| F(000) | 328 |

| Reflections Collected | 5500 |

| Independent Reflections | 1500 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.095 |

| R indices (all data) | R1 = 0.045, wR2 = 0.100 |

| Goodness-of-fit on F² | 1.05 |

Molecular Conformation and Intermolecular Interactions

The refined structure would reveal the precise conformation of the piperidinium ring, which is expected to adopt a chair conformation. The relative stereochemistry of the fluorine and hydroxyl groups would be unambiguously confirmed as cis (or rel-(3R,4R)).

A key aspect of the analysis is the identification and characterization of intermolecular interactions, particularly hydrogen bonds, which govern the crystal packing. In the hydrochloride salt, the protonated piperidinium nitrogen and the hydroxyl group are strong hydrogen bond donors, while the chloride ion and the hydroxyl oxygen are strong acceptors.

Caption: Key hydrogen bonding interactions in the crystal lattice.

Structure Validation

Before publication or deposition, the final crystal structure must be rigorously validated to ensure its quality and correctness. This is typically done using the checkCIF utility, which is integrated into software like PLATON.[8] The checkCIF report provides a list of alerts that highlight potential issues with the data, refinement, or structural model. A thorough evaluation and, if necessary, justification of these alerts is a critical part of ensuring the scientific integrity of the crystallographic data.[9]

Conclusion

The determination of the single-crystal X-ray structure of this compound provides invaluable, high-resolution information about its three-dimensional architecture. This guide has outlined a comprehensive and robust methodology for achieving this, from the initial stages of synthesis and crystallization to the final steps of structure refinement and validation. The resulting structural data, including precise bond lengths, bond angles, torsional angles, and a detailed understanding of intermolecular interactions, are essential for rational drug design and for advancing our understanding of the role of fluorination in medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link]

-

Guide for crystallization. University of Geneva. Retrieved from [Link]

- García-Ruiz, J. M. (2003). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations of Crystallography, 59(S1), aS27-aS27.

- Wiesenfeldt, M. P., Nairoukh, Z., Li, W., & Glorius, F. (2017). Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes. Science, 357(6354), 908–912.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

-

HKL Research, Inc. Small Molecule Structure Solution and Refinement. Retrieved from [Link]

- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-14.

- Morissette, S. L., Soukasene, S., Levinson, D., Cima, M. J., & Almarsson, Ö. (2004). Elucidation of crystal form diversity of the HIV protease inhibitor ritonavir by high-throughput crystallization. Proceedings of the National Academy of Sciences, 101(9), 2957-2962.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

-

International Union of Crystallography. checkCIF. Retrieved from [Link]

-

OlexSys Ltd. Olex2. Retrieved from [Link]

- Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- Spek, A. L. (2003). PLATON, a multipurpose crystallographic tool. Utrecht University, The Netherlands.

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

- Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). In Principles of Crystallography.

-

Cambridge Crystallographic Data Centre. CCDC. Retrieved from [Link]

-

CCP4. Solve a small-molecule structure. Retrieved from [Link]

-

Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. Retrieved from [Link]

-

Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

- ACS Publications. (2022).

- ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.

- Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). In Books.

- National Institutes of Health. (2015). Crystal structure refinement with SHELXL. PMC.

- National Institutes of Health. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

Sources

- 1. OlexSys [olexsys.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. imserc.northwestern.edu [imserc.northwestern.edu]

- 4. hkl-xray.com [hkl-xray.com]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to (3R,4R)-rel-3-Fluoropiperidin-4-ol Hydrochloride: Properties, Characterization, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated heterocyclic compounds, in particular, have garnered significant attention for their ability to modulate key pharmacological properties such as metabolic stability, pKa, lipophilicity, and binding affinity. Among these, (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride represents a valuable and versatile building block.[1] Its rigid piperidine core, combined with the unique stereoelectronic properties of a trans-configured fluoro-alcohol motif, offers a sophisticated tool for probing and optimizing molecular interactions in complex biological systems.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Moving beyond a simple recitation of data, this document offers insights into the practical application of this compound, detailing robust analytical methodologies, plausible synthetic strategies, and critical safety protocols. It is designed to serve as an essential resource for scientists leveraging this important intermediate in their research and development endeavors.

Section 1: Chemical Identity and Structure

Precise identification is the foundation of reproducible science. This compound is a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. The rel (relative) designation indicates this racemic nature, while the (3R,4R) notation defines the relative stereochemistry of the substituents on the piperidine ring. In this isomer, the fluorine atom at position 3 and the hydroxyl group at position 4 are in a trans configuration relative to each other.

| Identifier | Value | Source |

| IUPAC Name | (3R,4R)-rel-3-Fluoropiperidin-4-ol;hydrochloride | [2] |

| Synonyms | trans-3-Fluoro-4-piperidinol hydrochloride | [2][3] |

| CAS Number | 1356339-27-9 | [2] |

| Molecular Formula | C₅H₁₁ClFNO | [2][4] |

| Molecular Weight | 155.60 g/mol | [2][5] |

| Canonical SMILES | C1CNCC(C1O)F.Cl | [2] |

| InChI Key | VGRYZBPWUNRGDD-UHFFFAOYSA-N | [2] |

Section 2: Physicochemical Properties

The physicochemical properties of a building block are critical determinants of its utility in synthesis and its potential impact on the characteristics of a final active pharmaceutical ingredient (API). The hydrochloride salt form of this compound significantly influences its physical state and solubility.

| Property | Value / Observation | Scientific Implication & Expert Commentary |

| Appearance | White to light yellow crystalline powder.[6] | The crystalline nature suggests a well-defined solid state, which is advantageous for purification, handling, and stability. |

| Molecular Weight | 155.60 g/mol .[2][5] | A low molecular weight makes it an efficient building block, minimizing the "molecular weight penalty" when incorporated into larger drug candidates. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų.[2] | This TPSA value is well within the range for good oral bioavailability and cell membrane permeability, making it an attractive scaffold for CNS-targeting agents or other drugs requiring systemic distribution. |

| Hydrogen Bond Donor Count | 3.[2][5] | The amine and hydroxyl groups provide ample hydrogen bond donor capacity, crucial for forming specific, high-affinity interactions with biological targets like enzymes or receptors. |

| Hydrogen Bond Acceptor Count | 3.[2][5] | The nitrogen, oxygen, and fluorine atoms can all act as hydrogen bond acceptors, offering multiple points for molecular recognition. |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, DMSO). | As a hydrochloride salt, the protonated piperidine nitrogen confers significant aqueous solubility, which is beneficial for certain synthetic protocols and for formulating stock solutions for biological screening. |

| pKa (Predicted) | ~8.5-9.5 | The electron-withdrawing effect of the adjacent fluorine atom is expected to lower the basicity (and thus the pKa) of the piperidine nitrogen compared to unsubstituted piperidine (~11.2). This modulation is a key feature in drug design, as it can fine-tune the ionization state of the molecule at physiological pH, affecting target binding, solubility, and off-target activities. |

Section 3: Synthesis and Reactivity

Plausible Synthetic Strategy

While multiple proprietary routes exist, a plausible and scalable synthesis can be conceptualized based on established methodologies for creating fluorinated piperidines.[1][7] A common approach involves the diastereoselective reduction of a fluorinated piperidinone precursor. The choice of reducing agent is critical for controlling the stereochemical outcome, with bulky hydride reagents often favoring axial attack to yield the desired equatorial hydroxyl group (trans to the fluorine).

The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

-

Causality Behind Experimental Choices:

-

N-Protection: The initial protection of the piperidine nitrogen (e.g., with a Boc or Cbz group) is essential to prevent side reactions and to modulate the reactivity of the ring during the fluorination and reduction steps.

-

α-Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor®) are commonly used to install the fluorine atom adjacent to the carbonyl group.

-

Diastereoselective Reduction: The choice of reducing agent (e.g., L-Selectride® vs. NaBH₄) is paramount. A sterically hindered reagent will preferentially approach the carbonyl from the less hindered face, leading to the desired trans stereoisomer. This step is the key to establishing the relative stereochemistry.

-

Deprotection and Salt Formation: Acid-mediated removal of the protecting group, followed by precipitation or crystallization as the hydrochloride salt, provides a stable, pure, and easily handled final product.

-

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the secondary amine, the secondary alcohol, and the stable carbon-fluorine bond.

-

Secondary Amine (Piperidine Nitrogen): This is the most versatile site for modification. It readily undergoes standard amine reactions such as N-alkylation, N-arylation, N-acylation, and reductive amination. These reactions are fundamental for introducing side chains to explore structure-activity relationships (SAR) or to attach linkers for PROTACs or other targeted therapies.

-

Secondary Alcohol (Hydroxyl Group): The hydroxyl group can be functionalized through O-alkylation, esterification, or conversion to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic displacement. This allows for the introduction of diverse functionality and can be used to probe interactions at a receptor's active site.

-

Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally unreactive under standard synthetic conditions, which is a primary reason for its inclusion in drug molecules. It provides a site that is highly resistant to metabolic oxidation by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic profile of the parent molecule.

Section 4: Analytical Characterization

A robust and orthogonal analytical workflow is required to confirm the identity, purity, and structure of this compound. This constitutes a self-validating system for quality control.

Caption: Orthogonal analytical workflow for quality control.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure, relative stereochemistry, and purity.

-

Protocol:

-

Accurately weigh 5-10 mg of the hydrochloride salt.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the O-H and N-H protons, causing their signals to disappear.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at 400 MHz or higher.

-

-

Expert Interpretation of Expected Spectra:

-

¹H NMR: The spectrum will be complex due to the rigid ring structure. Key features include a distinct signal for the proton on the fluorine-bearing carbon (C3-H) and the hydroxyl-bearing carbon (C4-H). These signals will appear as multiplets with characteristic large trans-diaxial coupling constants (J-values), confirming the relative stereochemistry. The presence of large couplings between C3-H and C4-H is indicative of the trans relationship.[8]

-

¹³C NMR: Expect 5 distinct signals for the piperidine ring carbons. The carbons attached to the electronegative fluorine (C3) and oxygen (C4) will be shifted downfield. The C-F coupling will split the C3 signal into a doublet, and may also cause smaller two-bond and three-bond couplings on adjacent carbons.

-

¹⁹F NMR: A single resonance will be observed. The multiplicity of this signal will depend on its coupling to adjacent protons, providing further structural confirmation.

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

-

-

Expert Interpretation of Expected Spectra:

-

The primary ion observed will be the protonated free base [M+H]⁺. For C₅H₁₀FNO, the expected exact mass is 119.0746, so the observed mass should be 120.0824. High-resolution analysis confirming this mass to within 5 ppm provides strong evidence for the elemental formula.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups.

-

Protocol:

-

Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a transparent disk.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Expert Interpretation of Expected Spectra:

-

Look for characteristic absorption bands:

-

~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

~3200-3000 cm⁻¹ (broad): N-H stretch from the secondary ammonium salt.

-

~2950-2850 cm⁻¹: C-H stretches of the piperidine ring.

-

~1200-1050 cm⁻¹: A strong C-F stretch and C-O stretch.

-

-

Section 5: Handling, Storage, and Safety

Safe handling is paramount when working with any chemical intermediate. This compound has defined hazards that must be managed with appropriate engineering controls and personal protective equipment.[2]

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation.[2] | |

| Eye Irritation | H319: Causes serious eye irritation.[2] | |

| Respiratory Irritation | H335: May cause respiratory irritation.[2] |

Safe Handling Protocols

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of the powder, which is the primary route of exposure leading to respiratory irritation.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield to comply with H319 precautions.[9]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them immediately if contamination occurs.[9]

-

Body Protection: A standard lab coat should be worn.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Commercial suppliers often recommend storage at 2-8°C.[3][11]

-

Rationale: As a hydrochloride salt, the compound can be hygroscopic. Tightly sealing the container prevents moisture absorption, which could affect sample integrity and weighing accuracy. Cool temperatures slow potential degradation pathways.

Section 6: Applications in Research and Drug Development

This compound is not an end product but a high-value intermediate for constructing more complex molecules. The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in thousands of clinical and preclinical drug candidates.

-

Strategic Advantage of Fluorination: The introduction of fluorine is a deliberate design choice.[12]

-

Metabolic Blocking: The C-F bond is resistant to metabolism by P450 enzymes. Placing a fluorine atom at a known site of metabolic oxidation can significantly increase a drug's half-life and oral bioavailability.

-

pKa Modulation: As discussed, fluorine's inductive effect lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's ionization state, improving cell permeability, and reducing off-target effects (e.g., hERG channel affinity).

-

Conformational Control: The gauche effect between the fluorine and adjacent groups can influence the conformational preference of the piperidine ring, locking it into a more bioactive shape for improved target engagement.

-

Enhanced Binding Affinity: The fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with a protein target that would not be possible with hydrogen, potentially increasing potency.

-

-

Therapeutic Areas: Piperidine-containing molecules are prevalent in numerous therapeutic areas, particularly in neuropharmacology, where they are key components of antipsychotics, antidepressants, and analgesics.[6] The properties of this fluorinated building block make it especially suitable for developing next-generation agents in these and other fields.

References

-

3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem. Available from: [Link]

-

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers. Chemical-Register. Available from: [Link]

-

(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride – (955028-83-8). EON Biotech. Available from: [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central (PMC). Available from: [Link]

-

Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. Available from: [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]

-

Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available from: [Link]

-

Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. National Institutes of Health (NIH). Available from: [Link]

-

Piperidine - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

-

Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available from: [Link]

-

structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. Available from: [Link]

-

Spectral Data of the New Compounds. ResearchGate. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available from: [Link]

-

(3R,4R)-4-Fluoro-3-pyrrolidinol hcl - CAS:1523530-25-7. Shanghai Xianghui Pharmaceutical Technology Co., Ltd. Available from: [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.

-

(3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride. APEX science. Available from: [Link]

Sources

- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. eontrading.uk [eontrading.uk]

- 5. (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. labsolu.ca [labsolu.ca]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Fluorinated Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tactic in modern medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical development of fluorinated piperidines, tracing their evolution from niche chemical curiosities to indispensable components in contemporary drug design. We will explore the fundamental principles underlying the unique physicochemical and pharmacological properties imparted by fluorination, detail the key synthetic methodologies that have enabled their widespread accessibility, and examine case studies that highlight their transformative impact on drug discovery. This document is intended to serve as a valuable resource for researchers and scientists, offering both a historical perspective and practical insights into the application of fluorinated piperidines in the development of next-generation therapeutics.

Introduction: The Strategic Alliance of Piperidine and Fluorine in Drug Design

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals, present in over 20 classes of drugs.[1] Its prevalence stems from its ability to serve as a versatile scaffold, imparting favorable physicochemical properties such as aqueous solubility and the ability to engage in crucial hydrogen bonding interactions. A recent analysis revealed that 59% of all small-molecule drugs approved by the FDA contain at least one N-heterocycle, with piperidine being the most abundant.[2][3]

The introduction of fluorine into organic molecules, a strategy that has gained significant traction in recent decades, offers a powerful means to modulate a compound's biological profile.[4][5] Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom.[2][4] The unique properties of fluorine, including its high electronegativity, small atomic radius (similar to hydrogen), and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's:

-

Metabolic Stability: The high energy of the C-F bond can block sites of metabolism, increasing the half-life of a drug.[6]

-

Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing interactions with biological targets and reducing off-target effects, such as hERG channel affinity.[7]

-

Lipophilicity: Fluorination can subtly alter a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.[5][6]

-

Conformational Control: The introduction of fluorine can create strong conformational preferences through steric and electronic interactions, locking the piperidine ring into a specific geometry that may be more favorable for binding to a target protein.[5][6]

The convergence of these two privileged moieties—the piperidine scaffold and the fluorine atom—has given rise to a class of compounds with immense potential in drug discovery. However, the synthesis and understanding of fluorinated piperidines have presented unique challenges, leading to a rich history of chemical innovation.

Early Explorations and the Dawn of Organofluorine Chemistry

The story of fluorinated piperidines is intrinsically linked to the broader history of organofluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886, a feat that earned him the Nobel Prize in 1906, was a landmark achievement that opened the door to the synthesis of the first organofluorine compounds.[2] However, the extreme reactivity of elemental fluorine made its use in controlled organic synthesis a formidable challenge for early chemists.

The initial forays into the synthesis of fluorinated heterocycles were often serendipitous and fraught with difficulties. It wasn't until the mid-20th century, with the development of safer and more selective fluorinating agents, that the systematic investigation of fluorinated piperidines became feasible. Early methods often relied on harsh conditions and offered limited control over stereochemistry, resulting in mixtures of isomers that were difficult to separate and characterize.

The Synthetic Challenge: Taming the Reactivity of Fluorine